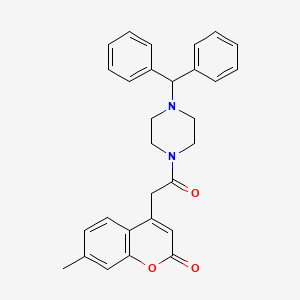

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

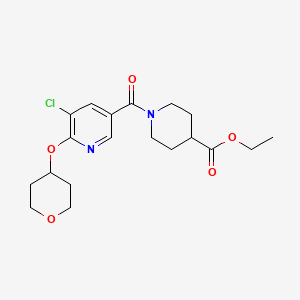

The compound appears to contain a benzhydrylpiperazine moiety, a chromenone moiety, and an ethyl ketone linker. Benzhydrylpiperazine derivatives have been studied for their potential biological activities . Chromenone, also known as coumarin, is a fragrant organic compound that has been used in the manufacture of perfumes and as a precursor for the synthesis of a number of synthetic anticoagulant pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of benzhydrylpiperazines and chromenones, including aromatic rings and a piperazine ring. The exact structure would depend on the specific arrangement and bonding of these components .Chemical Reactions Analysis

Benzhydrylpiperazines can participate in various chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring . Chromenones, being aromatic ketones, can undergo a variety of reactions including nucleophilic addition at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, benzhydrylpiperazines are generally solid at room temperature, while chromenones are often crystalline solids .Scientific Research Applications

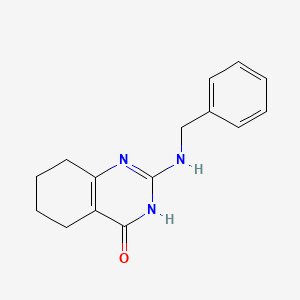

Human Carbonic Anhydrase (hCA) Inhibitor

This compound is an effective human carbonic anhydrase (hCA) inhibitor . It’s designed through the tail approach using the acetamide moiety as linker and the benzhydrylpiperazine group as tail . The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

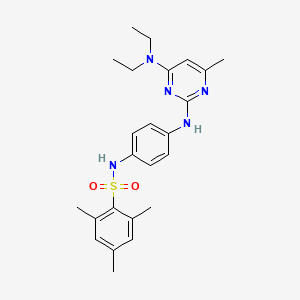

Anti-Breast Cancer Activity

The compound has shown potential in the treatment of breast cancer . It has been identified as a potent HDAC inhibitor, with 1-benzhydryl piperazine as a surface recognition group . In vitro HDAC screening identified two selective HDAC6 inhibitors with nanomolar IC50 values, as well as two non-selective nanomolar HDAC inhibitors .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit human carbonic anhydrase (hca), a zinc-containing enzyme . This enzyme catalyzes a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

The compound 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one interacts with its target by forming polar and hydrophobic interactions in the active site of the enzyme . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .

Biochemical Pathways

The inhibition of human carbonic anhydrase can affect various physiological processes, including fluid secretion, respiration, and ph regulation .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

The inhibition of human carbonic anhydrase can lead to a decrease in the production of bicarbonate and proton ions, which can affect various physiological processes .

Future Directions

properties

IUPAC Name |

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O3/c1-21-12-13-25-24(20-28(33)34-26(25)18-21)19-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29H,14-17,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBDTVSOINKDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2700125.png)

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)

![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)